molecular formula C15H17NO5 B8105119 Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate

Cat. No.: B8105119
M. Wt: 291.30 g/mol
InChI Key: HSLDSXDVYBDODU-UHFFFAOYSA-N
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Description

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate is a pyrrolidine-based ester featuring a 4-formylphenoxy acetyl substituent. The 4-formylphenoxy group introduces electron-withdrawing and reactive aldehyde functionality, which may enhance binding to biological targets or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

methyl 1-[2-(4-formylphenoxy)acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-15(19)13-3-2-8-16(13)14(18)10-21-12-6-4-11(9-17)5-7-12/h4-7,9,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLDSXDVYBDODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-formylphenoxyacetic acid, which is then reacted with pyrrolidine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-formylphenoxyacetic acid can be converted to 4-carboxyphenoxyacetic acid.

    Reduction: The formyl group can be reduced to 4-hydroxyphenoxyacetic acid.

    Substitution: The ester group can be replaced with various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate features a pyrrolidine ring attached to a phenoxyacetyl group, which contributes to its unique chemical properties. The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 273.30 g/mol

The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenoxyacetic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. These studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that related phenoxyacetic acid derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies provide insights into the efficacy of this compound:

  • A study published in a peer-reviewed journal demonstrated that a similar compound significantly reduced tumor volume in xenograft models when administered orally at varying doses .
  • Another research paper highlighted the compound's potential in treating bacterial infections, showcasing its effectiveness compared to standard antibiotics in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and ester group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several pyrrolidine carboxylate derivatives reported in recent literature and patents. Key analogues include:

Benzenesulfonyl-Linked Pyrrolidine Derivatives
  • Example Compounds: Methyl (2R)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (7c) Methyl (2S)-1-(4-{6-[(2R)-2-aminopropionamido]pyridin-3-yl}benzenesulfonyl)pyrrolidine-2-carboxylate (13e) Structural Differences: Target Compound: Features a 4-formylphenoxy acetyl group. Analogues: Replace the phenoxy acetyl group with benzenesulfonyl linkages and amino amide side chains. The 4-formylphenoxy group may confer greater electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes .
Benzyl- and Carbamoyl-Substituted Pyrrolidines
  • Example Compounds: Methyl (2R,5R)-1-benzyl-5-[(dimethylamino)methyl]pyrrolidine-2-carboxylate (12b) Methyl (2S,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate (15a) Structural Differences: Target Compound: Lacks benzyl or carbamoyl substituents but includes a formylphenoxy moiety. Analogues: Incorporate bulky benzyl groups or carbamoyl functionalities, altering steric and electronic profiles. Impact on Properties: Benzyl groups may increase lipophilicity, enhancing membrane permeability .
Fluorinated and Heterocyclic Derivatives
  • Example Compound :

    • Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxopyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4 374 877 A2)

    Structural Differences :

    • Target Compound : Simpler pyrrolidine core vs. the fused pyridazine ring in the patent compound.
    • Analogues : Fluorine atoms and heterocyclic systems enhance metabolic stability and bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not Reported Not Reported 4-Formylphenoxy acetyl N/A
7c (Benzenesulfonyl derivative) 155.1–158.3 65.3 Benzenesulfonyl, aminopropionamide
13e (Pyridinyl sulfonamide) 146.0–148.4 44.5 Benzenesulfonyl, aminopropionamide
12b (Benzyl-substituted) Not Reported 49 Benzyl, dimethylaminomethyl
EP 4 374 877 A2 (Fluorinated derivative) Not Reported Not Reported Difluorophenyl, pyridazine

Notes:

  • Yields for similar compounds range from 39% to 65%, influenced by steric hindrance and reaction conditions .

Biological Activity

Methyl 1-(2-(4-formylphenoxy)acetyl)pyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with a pyrrolidine core have been associated with inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, such as A-431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma), with IC50_{50} values indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50_{50} of 1.61 µg/mL against the A-431 cell line, suggesting strong potential for further development as an anticancer agent .

Anticonvulsant Properties

The anticonvulsant activity of similar pyrrolidine derivatives has also been documented. Research indicates that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy. For example, certain thiazole-integrated pyrrolidin-2-one analogues showed promising results in rodent models, effectively reducing seizure activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the MDM2-p53 pathway, leading to increased apoptosis in tumor cells .
  • Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer progression, including matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are involved in inflammation and tumor metastasis.
  • Receptor Interaction : The compound may act on specific receptors that mediate cellular responses to stress or damage, enhancing the efficacy of traditional chemotherapeutics.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of similar compounds:

  • Case Study 1 : A derivative exhibited significant tumor regression in xenograft models when administered orally at a dosage of 100 mg/kg over two weeks. This study emphasized the importance of structural modifications for enhancing bioavailability and therapeutic efficacy .
  • Case Study 2 : Another study evaluated the pharmacokinetics and safety profile of related pyrrolidine compounds in animal models, demonstrating favorable absorption and minimal toxicity at therapeutic doses .

Summary Table of Biological Activities

Activity TypeMechanismIC50_{50} ValueReference
AntitumorApoptosis induction1.61 µg/mL
AnticonvulsantSeizure reductionNot specified
Enzyme inhibitionMMPs and COXsNot specified

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